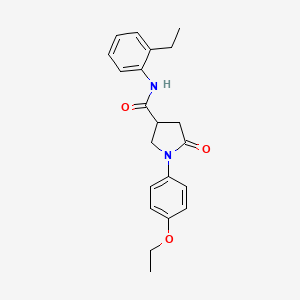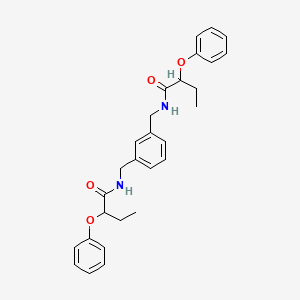
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and a methoxy-nitrophenyl group attached to a propanamide backbone
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-(3-chlorophenoxy)-N-(2-hydroxy-4-nitrophenyl)propanamide.
Reduction: Formation of 2-(3-chlorophenoxy)-N-(2-methoxy-4-aminophenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis. The exact pathways and molecular targets would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chlorophenoxy)-N-(2-methoxyphenyl)propanamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(3-chlorophenoxy)-N-(2-nitrophenyl)propanamide: Lacks the methoxy group, which may affect its solubility and reactivity.
2-(4-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide: Has the chlorine atom in a different position, potentially altering its steric and electronic properties.
Uniqueness
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to the presence of both the methoxy and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups may provide a balance of hydrophilic and hydrophobic properties, making it suitable for various applications.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(19(21)22)9-15(14)23-2/h3-10H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJBILQJYPODLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperazin-2-one](/img/structure/B4037599.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanamine](/img/structure/B4037606.png)

![1,4-bis[(4-methoxyphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4037628.png)
![N-benzyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B4037636.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B4037638.png)

![(4-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B4037645.png)

![2-[(4-Methoxy-2-nitrophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4037664.png)
![2-{[(4-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4037668.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4037680.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4037687.png)
![Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4037695.png)
